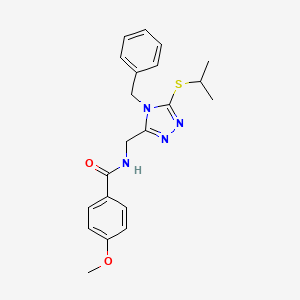

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

説明

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a benzyl group at position 4 of the triazole ring, an isopropylthio substituent at position 5, and a 4-methoxybenzamide moiety attached via a methylene linker. Its synthesis likely follows methods analogous to those reported for similar triazole derivatives, involving cyclization of hydrazinecarbothioamides under basic conditions and subsequent alkylation or acylation steps . Key spectral features (e.g., IR bands for C=O, C=S, and NH groups) align with those observed in structurally related compounds, confirming its tautomeric stability and substitution pattern .

特性

IUPAC Name |

N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-15(2)28-21-24-23-19(25(21)14-16-7-5-4-6-8-16)13-22-20(26)17-9-11-18(27-3)12-10-17/h4-12,15H,13-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBCUKWGZGOOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the benzyl and isopropylthio groups. The final step involves the attachment of the 4-methoxybenzamide moiety. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown promise as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It is used in the development of new materials with specific properties.

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In anticancer research, it may interfere with the replication of cancer cells by targeting specific enzymes or pathways involved in cell division .

類似化合物との比較

Comparative Data Table

*Calculated based on molecular formula C₂₂H₂₅N₄O₂S.

Key Research Findings

- Synthetic Flexibility : The target compound’s 1,2,4-triazole core allows modular substitution, as demonstrated in and , enabling fine-tuning of physicochemical properties (e.g., logP, solubility) .

- Thioether Impact : Isopropylthio groups confer moderate lipophilicity compared to bulkier sec-butylthio derivatives, balancing bioavailability and metabolic stability .

- Benzamide Role : The 4-methoxybenzamide moiety enhances hydrogen-bonding interactions, a feature shared with bioactive analogues like compound 8a .

生物活性

N-((4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in antibacterial and antiviral applications. This article reviews the existing literature on the biological activity of this compound and its derivatives, focusing on antibacterial and antiviral properties.

1. Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C27H26N4O3S

- Molecular Weight : 486.58534 g/mol

- CAS Number : 483294-62-8

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial effects.

2. Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The introduction of various substituents on the triazole ring can enhance their activity against different bacterial strains.

The antibacterial mechanism of triazole compounds often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. For instance, compounds with a benzyl group at the 4-position of the triazole ring have shown enhanced activity against Gram-positive bacteria compared to their phenyl counterparts .

2.2 Case Studies and Findings

A study highlighted that certain triazole derivatives exhibited potent activity against resistant strains of bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | E. coli | 5 | |

| Triazole Derivative B | B. subtilis | 3.25 | |

| N-(4-benzyl) Triazole | S. aureus | 4–32 |

3. Antiviral Activity

The antiviral potential of triazole derivatives is also notable, particularly in inhibiting Hepatitis B virus (HBV) replication.

The antiviral activity is often linked to the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication by deaminating cytidine residues in viral RNA . This mechanism has been observed in several benzamide derivatives related to our compound.

3.2 Research Findings

In vitro studies have shown that related benzamide derivatives demonstrate significant anti-HBV activity with IC50 values indicating effective inhibition of HBV replication:

4. Conclusion

This compound shows promising biological activities, particularly in antibacterial and antiviral contexts. The structural modifications in triazole derivatives play a crucial role in enhancing their efficacy against various pathogens.

Further research is warranted to explore the detailed mechanisms underlying their biological activities and to optimize these compounds for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。